5-Ethoxycarbonyl-2-furylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxycarbonyl-2-furylzinc bromide is an organozinc compound with the molecular formula C7H7BrO3Zn and a molecular weight of 284.42 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research . This compound is typically available as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxycarbonyl-2-furylzinc bromide can be synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-2-furylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is a preferred solvent due to its ability to stabilize organozinc compounds and facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Ethoxycarbonyl-2-furylzinc bromide has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active molecules and study their interactions with biological targets.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide involves the transfer of the furan ring and the ethoxycarbonyl group to the target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxycarbonyl-2-furylzinc chloride: Similar in structure but with a chloride ion instead of bromide.
2-(Ethoxycarbonyl)phenylzinc bromide: Contains a phenyl ring instead of a furan ring.
5-Chloro-2-thienylzinc bromide: Contains a thienyl ring instead of a furan ring.
Uniqueness
5-Ethoxycarbonyl-2-furylzinc bromide is unique due to its specific combination of the furan ring and the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various coupling reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.